2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes cyano, methoxy, and trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include aldehydes, amines, and cyanide sources. Reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the compound.
Substitution: The methoxy and trimethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Researchers investigate the compound’s biological activity, including its potential as an inhibitor or activator of specific enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
4,4’-Difluorobenzophenone: A precursor to polyetherether ketone (PEEK), used in high-performance polymers.
Uniqueness
2-Cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}-n-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-18-8-10-22(11-9-18)17-31-25-7-5-6-23(15-25)14-24(16-28)27(30)29-26-20(3)12-19(2)13-21(26)4/h5-15H,17H2,1-4H3,(H,29,30)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLISTZKOAVDMJS-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.